molecular formula C27H32Cl2N8O B11100027 1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine

1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine

Cat. No.: B11100027
M. Wt: 555.5 g/mol
InChI Key: NEAQLHNEKRPBDD-UHFFFAOYSA-N
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Description

1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine is a complex organic compound that features a variety of functional groups, including a piperidine ring, a tetrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core piperidine structure, followed by the introduction of the tetrazole and triazole rings through cyclization reactions. The chlorophenoxy and chlorophenyl groups are then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include those with piperidine, tetrazole, and triazole rings, such as:

  • 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)piperidine
  • 1-(4-chlorophenyl)-4-(1H-tetrazol-5-yl)piperidine
  • 1-(4-chlorophenyl)-4-(3,3-dimethylbutan-2-yl)piperidine

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C27H32Cl2N8O

Molecular Weight

555.5 g/mol

IUPAC Name

1-[[1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]tetrazol-5-yl]-(2-chlorophenyl)methyl]piperidine

InChI

InChI=1S/C27H32Cl2N8O/c1-27(2,3)24(26(36-18-30-17-31-36)38-20-13-11-19(28)12-14-20)37-25(32-33-34-37)23(35-15-7-4-8-16-35)21-9-5-6-10-22(21)29/h5-6,9-14,17-18,23-24,26H,4,7-8,15-16H2,1-3H3

InChI Key

NEAQLHNEKRPBDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N3C(=NN=N3)C(C4=CC=CC=C4Cl)N5CCCCC5

Origin of Product

United States

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